Rotatable Bond Count Comparison: Sec-Butyl (Target) vs. n-Butyl (Regioisomer) Ethylenediamines
The target compound, N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9), has a computed rotatable bond count of 6, whereas its regioisomer, N-Butyl-N'-cyclopropyl ethylenediamine (CAS 886503-53-3), has a computed rotatable bond count of 7 [1][2]. This reduction of one rotatable bond in the target compound is attributed to the branching of the sec-butyl group, which restricts conformational freedom compared to the linear n-butyl chain [1].
| Evidence Dimension | Rotatable Bond Count (Computed) |
|---|---|
| Target Compound Data | 6 rotatable bonds |
| Comparator Or Baseline | N-Butyl-N'-cyclopropyl ethylenediamine (CAS 886503-53-3): 7 rotatable bonds |
| Quantified Difference | Absolute reduction of 1 rotatable bond |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
For ligand design in medicinal chemistry or catalysis, a lower rotatable bond count generally correlates with reduced conformational entropy penalty upon binding, potentially improving target affinity and selectivity.
- [1] PubChem. (2026). N-2-Butyl-N'-cyclopropyl ethylenediamine. PubChem Compound Summary, CID 44630791. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). N-Butyl-N'-cyclopropyl ethylenediamine. PubChem Compound Summary, CID 44631004. National Center for Biotechnology Information. View Source
